molecular formula C19H21N3O B10860512 Ucsf924NC

Ucsf924NC

Cat. No.: B10860512
M. Wt: 307.4 g/mol
InChI Key: PALPPRFQCFXPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of UCSF924NC involves several steps, starting with the preparation of the quinoline core structure. The synthetic route typically includes:

Chemical Reactions Analysis

UCSF924NC undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are typically derivatives of the original quinoline structure .

Scientific Research Applications

UCSF924NC is primarily used in scientific research as a negative control for studying the dopamine D4 receptor. Its applications include:

    Chemistry: Used to study the binding affinity and specificity of dopamine receptor ligands.

    Biology: Employed in experiments to understand the role of dopamine D4 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a tool to develop new drugs targeting dopamine receptors.

    Industry: Utilized in the development of assays and screening methods for drug discovery.

Mechanism of Action

UCSF924NC exerts its effects by binding to the dopamine D4 receptor with a significantly reduced affinity compared to UCSF924. This reduced binding affinity makes it an ideal negative control in experiments designed to study the effects of dopamine receptor agonists and antagonists. The molecular targets involved include the dopamine D4 receptor, and the pathways affected are those related to dopamine signaling .

Comparison with Similar Compounds

UCSF924NC is unique due to its significantly reduced affinity for the dopamine D4 receptor compared to UCSF924. Similar compounds include:

These compounds differ in their binding affinities and specificities for the dopamine D4 receptor, making this compound a valuable tool for comparative studies in receptor pharmacology .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

6-methyl-2-[(3-pyridin-4-ylpropylamino)methyl]-1H-quinolin-4-one

InChI

InChI=1S/C19H21N3O/c1-14-4-5-18-17(11-14)19(23)12-16(22-18)13-21-8-2-3-15-6-9-20-10-7-15/h4-7,9-12,21H,2-3,8,13H2,1H3,(H,22,23)

InChI Key

PALPPRFQCFXPCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)CNCCCC3=CC=NC=C3

Origin of Product

United States

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